molecular formula C14H12O5 B016406 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone CAS No. 887354-66-7

1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone

Cat. No. B016406
M. Wt: 260.24 g/mol
InChI Key: HYSCQSOORVAXEH-UHFFFAOYSA-N
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Description

“1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone” is a chemical compound with the molecular formula C14H12O5 . It is also known by other names such as “2,3’,4,4’-Tetrahydrodeoxybenzoin” and "Ethanone, 1- (2,4-dihydroxyphenyl)-2- (3,4-dihydroxyphenyl)-" .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone” can be viewed using Java or Javascript . The compound has a molecular weight of 260.242 Da and a monoisotopic mass of 260.068481 Da .


Physical And Chemical Properties Analysis

“1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone” has a density of 1.5±0.1 g/cm3, a boiling point of 554.9±40.0 °C at 760 mmHg, and a flash point of 303.5±23.8 °C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is 1.91, and its ACD/LogD (pH 7.4) is 1.75 .

Scientific Research Applications

  • Ethanone, 1-(2-hydroxy-5-methyl phenyl) has shown promising anti-microbial properties against Staphylococcus aureus proteins, particularly binding effectively with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).

  • A synthesized compound with similar structure demonstrated potential pharmaceutical applications, achieving a 73% yield under optimized conditions using acetone, K2CO3, and prenyl bromide (Zhou Jin-xia, 2010).

  • The Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone exhibits promising physicochemical properties, showing potential for energy transfer between ligand and Eu3+ electron levels under femtosecond laser excitation (J. Hanuza et al., 2018).

  • 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a new photoremovable protecting group, effectively releases various carboxylic acids when photolyzed, yielding 70-85% isolated yields (Walters N. Atemnkeng et al., 2003).

  • Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with various 4-aryl thiosemicarbazides led to unexpected product formations (I. Chaaban et al., 2016).

  • 3,5-diaryl-4,5-dihydro-1H-pyrazoles, including 1-(5-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole, have been identified as potent tyrosinase inhibitors (Zhi-Fen Zhou et al., 2013).

  • Synthesized compounds, including those related to 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone, have shown good antimicrobial activity against various bacteria and fungi (D. Ashok et al., 2014).

  • Novel derivatives of this compound have displayed antiproliferative activity against human cancer cell lines, especially when containing hydrophobic substituents in the benzenediol rings (J. Matysiak et al., 2016).

  • Certain derivatives have also shown antifungal activity against phytopathogenic fungi, with specific compounds being more active against certain pathogens (Tseden Nandinsuren et al., 2016).

  • 1-(2,5-dihydroxyphenyl)ethanone has been identified as having significant potential as an anti-platelet agent (K. G. Akamanchi et al., 1999).

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c15-9-2-3-10(13(18)7-9)12(17)5-8-1-4-11(16)14(19)6-8/h1-4,6-7,15-16,18-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSCQSOORVAXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C2=C(C=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409402
Record name 1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone

CAS RN

887354-66-7
Record name 1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Goto, Y Terao, S Akai - Chemical and Pharmaceutical Bulletin, 2009 - jstage.jst.go.jp
Forty-eight kinds of isoflavones (8), thirty-one isoflavanes (9), and forty-seven biphenyl-ketones (10, 10) were synthesized from eleven kinds of substituted phenols (11) and six …
Number of citations: 85 www.jstage.jst.go.jp
PH Huang, CH Tseng, CY Lin, CW Lee… - International journal of …, 2018 - Taylor & Francis
Background 7,3′,4′-Trihydroxyisoflavone (734THI), a secondary metabolite derived from daidzein in soybean, possesses several biological activities, including antioxidant, skin …
Number of citations: 29 www.tandfonline.com

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